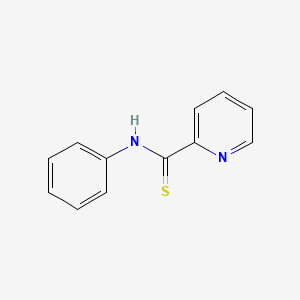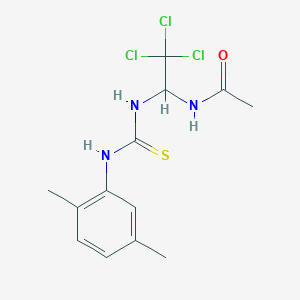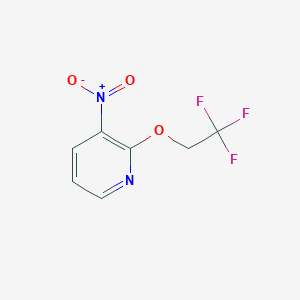
N-phenyl-2-pyridinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-pyridinecarbothioamide is a compound that has garnered interest due to its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a phenyl group attached to a pyridine ring through a carbothioamide linkage. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-pyridinecarbothioamide typically involves the reaction of N-substituted aniline with sulfur and sodium sulfide in 2-picoline under reflux conditions. The reaction is carried out at 135°C for 48 hours . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-2-pyridinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2-pyridinecarbothioamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-phenyl-2-pyridinecarbothioamide, particularly in its role as an anticancer agent, involves its interaction with histone proteins. The compound forms adducts at histidine side chains on the nucleosome surface and within the nucleosome core, interfering with chromatin activity and thereby exerting its antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-hydroxyphenyl)-2-pyridinecarbothioamide
- N-(4-fluorophenyl)-2-pyridinecarbothioamide
- N-(2,4,6-trimethylphenyl)-2-pyridinecarbothioamide
Uniqueness
N-phenyl-2-pyridinecarbothioamide stands out due to its high lipophilicity and small size, which contribute to its effectiveness as an anticancer agent. Its stability in acidic conditions and low reactivity towards biological nucleophiles make it suitable for oral administration .
Eigenschaften
CAS-Nummer |
13225-84-8 |
|---|---|
Molekularformel |
C12H10N2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
N-phenylpyridine-2-carbothioamide |
InChI |
InChI=1S/C12H10N2S/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) |
InChI-Schlüssel |
HOMILEBHBIPJEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide](/img/structure/B11711519.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)
![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
![1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)

![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)

